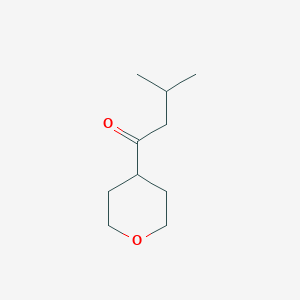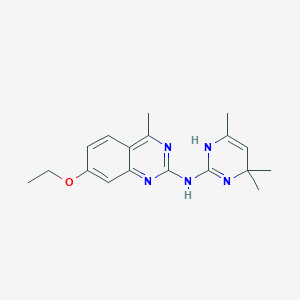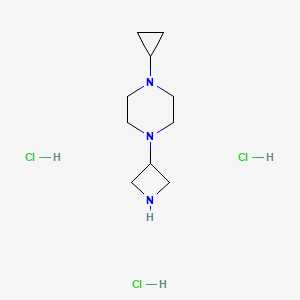![molecular formula C20H22N4O B2842342 N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide CAS No. 2319647-46-4](/img/structure/B2842342.png)
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide, also known as MPB, is a chemical compound that has been studied for its potential use in scientific research. MPB is a novel and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which has been implicated in a variety of cellular processes, including T-cell activation and inflammation.
作用機序
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide is a selective inhibitor of PKCθ, which is a member of the PKC family of serine/threonine protein kinases. PKCθ is primarily expressed in T-cells and plays a crucial role in T-cell activation and cytokine production. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide binds to the ATP-binding site of PKCθ and inhibits its activity, leading to a decrease in T-cell activation and cytokine production.
Biochemical and Physiological Effects:
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been shown to inhibit T-cell activation and cytokine production in vitro and in vivo. In a study by Zanin-Zhorov et al. (2010), N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide was shown to inhibit T-cell activation and cytokine production in a mouse model of autoimmune disease. In another study by Liu et al. (2013), N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide was shown to inhibit T-cell activation and cytokine production in a mouse model of transplant rejection. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has also been shown to inhibit cancer cell proliferation and survival in vitro and in vivo.
実験室実験の利点と制限
One advantage of using N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide in lab experiments is its selectivity for PKCθ. This allows for specific inhibition of T-cell activation and cytokine production without affecting other PKC isoforms. However, one limitation of using N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide is its potential off-target effects, as it may inhibit other kinases or enzymes that share similar ATP-binding sites with PKCθ.
将来の方向性
There are several future directions for the study of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide. One direction is the development of more potent and selective inhibitors of PKCθ, which may have greater therapeutic potential. Another direction is the investigation of the role of PKCθ in other cellular processes, such as cancer cell proliferation and survival. Additionally, the development of animal models with conditional deletion of PKCθ may provide further insight into its physiological and pathological functions.
合成法
The synthesis of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been described in detail in a research article by Kozikowski et al. (2007). The synthesis involves several steps, including the reaction of 2-methyl-5-pyridin-4-ylpyrazole with 2-bromo-2-phenylbutyric acid, followed by the reduction of the resulting ester with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with 2-chloro-N-methyl-N-(2-phenylethyl)acetamide. The synthesis method has been optimized to yield high purity and high yield of N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide.
科学的研究の応用
N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been studied for its potential use in scientific research, particularly in the field of immunology. PKCθ is a key regulator of T-cell activation, and N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has been shown to inhibit PKCθ activity in vitro and in vivo. This inhibition leads to a decrease in T-cell activation and cytokine production, which has potential therapeutic applications in the treatment of autoimmune diseases and transplant rejection. N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide has also been studied for its potential use in cancer research, as PKCθ has been implicated in cancer cell proliferation and survival.
特性
IUPAC Name |
N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-3-18(15-7-5-4-6-8-15)20(25)22-14-17-13-19(23-24(17)2)16-9-11-21-12-10-16/h4-13,18H,3,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCLDEMLPVLENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC(=NN2C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl]methyl}-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzene, 4-nitro-3-[(2S,3R,5S,6R)-2,3,5,6-tetrafluorocyclohexyl]-, rel-](/img/structure/B2842265.png)


![Methyl 3-[(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)carbonyl]isonicotinate](/img/structure/B2842273.png)
![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2842274.png)


![1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842279.png)

